molecular formula C10H14BrClN2O2S B13581047 1-(3-Bromobenzenesulfonyl)piperazinehydrochloride

1-(3-Bromobenzenesulfonyl)piperazinehydrochloride

Cat. No.: B13581047
M. Wt: 341.65 g/mol
InChI Key: XCTMXSKVLNDUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromobenzenesulfonyl)piperazinehydrochloride is a chemical compound with the molecular formula C10H14BrClN2O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzenesulfonyl)piperazinehydrochloride typically involves the reaction of 3-bromobenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration, washed with a suitable solvent, and dried under reduced pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzenesulfonyl)piperazinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzenesulfonyl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The piperazine ring can interact with various receptors and enzymes, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromobenzenesulfonyl)piperazinehydrochloride is unique due to the presence of the bromine atom in the 3-bromobenzenesulfonyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with chlorine or fluorine atoms .

Properties

Molecular Formula

C10H14BrClN2O2S

Molecular Weight

341.65 g/mol

IUPAC Name

1-(3-bromophenyl)sulfonylpiperazine;hydrochloride

InChI

InChI=1S/C10H13BrN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H

InChI Key

XCTMXSKVLNDUAM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.